molecular formula C16H21N3O6S3 B2942524 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1209178-46-0

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2942524
CAS No.: 1209178-46-0
M. Wt: 447.54
InChI Key: NZJCJLLPDPIXBV-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core that incorporates both oxygen and nitrogen heteroatoms. The molecule is substituted with two distinct sulfonyl groups: a 3,5-dimethylisoxazol-4-ylsulfonyl moiety at position 8 and a thiophen-2-ylsulfonyl group at position 2.

Properties

IUPAC Name

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S3/c1-12-15(13(2)25-17-12)28(22,23)18-7-5-16(6-8-18)19(9-10-24-16)27(20,21)14-4-3-11-26-14/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJCJLLPDPIXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Biological Activity Assessment

Biological activity assessment of a compound involves several key steps:

  • Chemical Characterization : Understanding the molecular structure and properties of the compound.
  • In Vitro Studies : Evaluating the compound's effects on various cell lines to assess cytotoxicity, proliferation, and other cellular responses.
  • In Vivo Studies : Conducting animal studies to observe the pharmacokinetics, pharmacodynamics, and overall biological effects in a living organism.
  • Mechanism of Action : Investigating how the compound interacts with biological targets, such as proteins or enzymes.

In Vitro Studies

Research typically begins with in vitro assays to determine:

  • Cytotoxicity : Using assays like MTT or XTT to measure cell viability in various cancer cell lines.
  • Enzyme Inhibition : Testing against specific enzymes (e.g., kinases, proteases) to evaluate potential therapeutic applications.

In Vivo Studies

Following promising in vitro results, animal models are employed to assess:

  • Efficacy : The effect of the compound on tumor growth or disease progression.
  • Toxicity : Monitoring adverse effects at various dosages.

Understanding the mechanism is crucial for determining potential therapeutic uses. This involves:

  • Target Identification : Using techniques like affinity chromatography or mass spectrometry to identify binding partners.
  • Pathway Analysis : Assessing how the compound affects cellular signaling pathways.

Example Data Table for In Vitro Cytotoxicity Assays

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
MCF7 (Breast)25Inhibition of proliferation

Example Data Table for In Vivo Efficacy

Study TypeModel OrganismDose (mg/kg)Tumor Reduction (%)
XenograftMice1050
Syngeneic TumorRats2065

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, researchers found that modifications to the sulfonyl group significantly enhanced potency against breast cancer cell lines. This suggests that structural alterations can lead to improved biological activity.

Case Study 2: Neuroprotective Effects

Another research project investigated compounds with similar isoxazole structures for neuroprotective effects in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Key Properties
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (Target) 1-Oxa-4,8-diazaspiro[4.5]decane - 8: 3,5-Dimethylisoxazole sulfonyl
- 4: Thiophene-2-sulfonyl
~508.6 g/mol* Enhanced solubility due to thiophene; potential for π-π interactions
8-[(2,5-Dimethylphenyl)sulfonyl]-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 1-Oxa-4,8-diazaspiro[4.5]decane - 8: 2,5-Dimethylphenyl sulfonyl
- 4: Mesityl sulfonyl
492.6 g/mol High steric bulk; reduced solubility vs. thiophene analogs
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 1,2,4-Triazole - 4: 2,4-Difluorophenyl
- 5: Phenylsulfonylphenyl
~434.5 g/mol Antifungal activity; planar structure limiting membrane permeability
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane - 3: Piperazine-propyl
- 8: Phenyl
~470.9 g/mol CNS-targeting potential; moderate logP due to lipophilic piperazine

Notes on Comparison:

  • Solubility and Bioavailability : The thiophene-2-sulfonyl group in the target compound likely improves aqueous solubility compared to mesityl or 2,5-dimethylphenyl sulfonyl analogs, which are more hydrophobic .
  • Pharmacological Potential: Compounds with fluorinated aryl groups (e.g., ) often exhibit enhanced metabolic stability, whereas spirocyclic cores (e.g., ) may improve CNS penetration .

Critical Notes and Research Insights

Synthetic Challenges : The synthesis of sulfonyl-substituted spirocycles requires precise control of reaction conditions to avoid over-sulfonation or ring-opening side reactions. For example, highlights the use of sodium hydroxide for pH adjustment during purification, which is critical for stabilizing sulfonyl linkages .

Structural Characterization : Single-crystal X-ray diffraction (e.g., via SHELX programs) remains the gold standard for confirming spirocyclic conformations, as seen in , where isostructural analogs were validated .

Activity Gaps : While analogs like those in have documented pharmacological profiles, the target compound’s thiophene-sulfonyl motif warrants further exploration for kinase or GPCR inhibition, given thiophene’s prevalence in such inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.